molecular formula C18H13ClFN5 B12672729 9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)- CAS No. 125802-52-0

9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-

Cat. No.: B12672729
CAS No.: 125802-52-0
M. Wt: 353.8 g/mol
InChI Key: OTDHHDPABHIKSP-UHFFFAOYSA-N
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Description

“9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-” is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a purine core substituted with a chloro group, a fluorophenyl group, and a phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo chlorination, fluorination, and benzylation reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride, fluorinating agents like N-fluorobenzenesulfonimide, and benzylating agents like benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, and reaction conditions involving solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

“9H-Purin-6-amine, 2-chloro-N-(4-fluorophenyl)-9-(phenylmethyl)-” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives. The presence of the chloro, fluorophenyl, and phenylmethyl groups can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

125802-52-0

Molecular Formula

C18H13ClFN5

Molecular Weight

353.8 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(4-fluorophenyl)purin-6-amine

InChI

InChI=1S/C18H13ClFN5/c19-18-23-16(22-14-8-6-13(20)7-9-14)15-17(24-18)25(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,22,23,24)

InChI Key

OTDHHDPABHIKSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)F

Origin of Product

United States

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